Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 g/mol . It is a thiophene derivative, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylate with phenyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiophene ring and phenoxycarbonyl group. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-(phenylamino)thiophene-2-carboxylate
- Methyl 3-(benzoylamino)thiophene-2-carboxylate
Uniqueness
Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate is unique due to its phenoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 3-(phenoxycarbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-17-12(15)11-10(7-8-19-11)14-13(16)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNFDMLITZSAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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